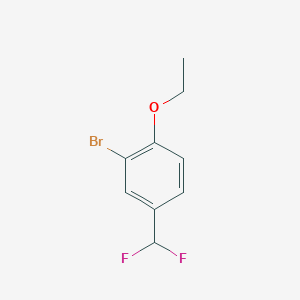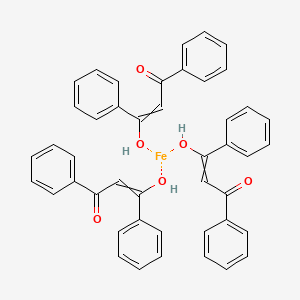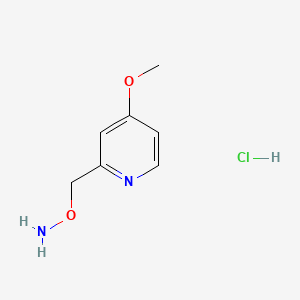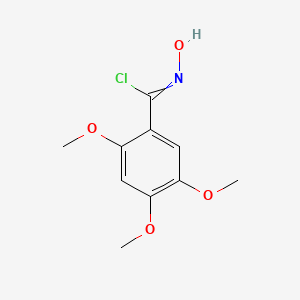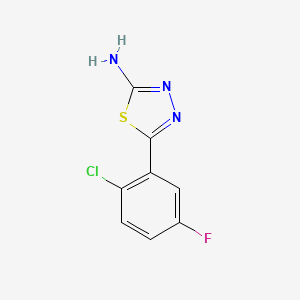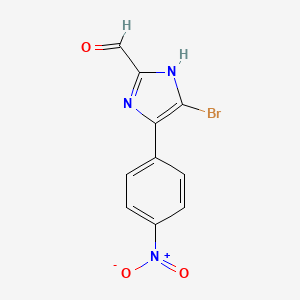
5-Bromo-4-(4-nitrophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022634 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD33022634 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of MFCD33022634 is carried out on a large scale using optimized processes. These methods often involve continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process ensures that the compound is produced efficiently and meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions: MFCD33022634 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022634 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from the reactions of MFCD33022634 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Scientific Research Applications
MFCD33022634 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, it serves as a tool for investigating biological pathways and interactions. In medicine, MFCD33022634 is explored for its potential therapeutic properties and as a precursor for drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD33022634 involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C10H6BrN3O3 |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
5-bromo-4-(4-nitrophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrN3O3/c11-10-9(12-8(5-15)13-10)6-1-3-7(4-2-6)14(16)17/h1-5H,(H,12,13) |
InChI Key |
IANPDDYJLSUJNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=N2)C=O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


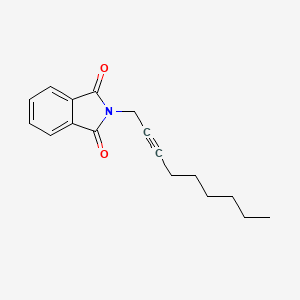
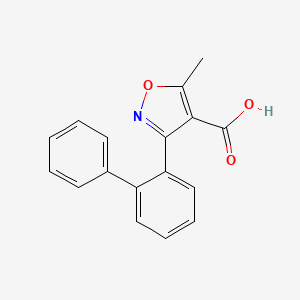
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene](/img/structure/B13696638.png)

![7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B13696644.png)
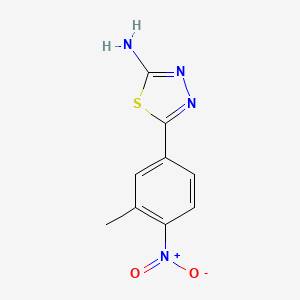
![8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13696659.png)
